molecular formula C10H14N6 B2555643 6-(4-methylpiperazin-1-yl)-7H-purine CAS No. 99172-01-7

6-(4-methylpiperazin-1-yl)-7H-purine

Cat. No.: B2555643
CAS No.: 99172-01-7
M. Wt: 218.26 g/mol
InChI Key: AXPCNBLIEMWMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methylpiperazin-1-yl)-9Hpurine is a heterocyclic compound that belongs to the class of purines. Purines are essential components in biochemistry, forming the backbone of nucleic acids such as DNA and RNA. This compound features a purine ring system substituted with a 4-methylpiperazin-1-yl group, which imparts unique chemical and biological properties.

Scientific Research Applications

6-(4-methylpiperazin-1-yl)-9Hpurine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylpiperazin-1-yl)-9Hpurine typically involves the reaction of a purine derivative with 4-methylpiperazine. One common method includes the use of a nucleophilic substitution reaction where the purine derivative is activated with a leaving group, such as a halide, and then reacted with 4-methylpiperazine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-(4-methylpiperazin-1-yl)-9Hpurine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of 6-(4-methylpiperazin-1-yl)-9Hpurine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in nucleic acid metabolism, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methylpiperazin-1-yl)-9Hpurine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of efficacy and specificity .

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-15-2-4-16(5-3-15)10-8-9(12-6-11-8)13-7-14-10/h6-7H,2-5H2,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPCNBLIEMWMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325140
Record name 6-(4-methylpiperazin-1-yl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

99172-01-7
Record name 6-(4-methylpiperazin-1-yl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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